5-Iodo-6-methylpyrimidin-4-ol is a pyrimidine derivative characterized by the presence of an iodine atom at the 5-position and a hydroxyl group at the 4-position. This compound is of interest in various fields, particularly in medicinal chemistry due to its potential biological activities. The molecular formula for 5-Iodo-6-methylpyrimidin-4-ol is CHI NO, and it has a molecular weight of approximately 227.03 g/mol.
5-Iodo-6-methylpyrimidin-4-ol can be synthesized through various chemical reactions involving precursors such as 4-hydroxy-2,6-dimethylpyrimidine or related compounds. It is commercially available from chemical suppliers and can also be prepared in laboratory settings using established synthetic routes.
Chemically, 5-Iodo-6-methylpyrimidin-4-ol belongs to the class of heterocyclic compounds known as pyrimidines, which are characterized by a six-membered ring containing two nitrogen atoms. This compound falls under the category of halogenated pyrimidines due to the presence of iodine.
The synthesis of 5-Iodo-6-methylpyrimidin-4-ol typically involves the following steps:
The molecular structure of 5-Iodo-6-methylpyrimidin-4-ol consists of a pyrimidine ring with specific substituents:
The compound exhibits typical features of pyrimidines, including resonance stabilization due to the nitrogen atoms in the ring.
5-Iodo-6-methylpyrimidin-4-ol can undergo several types of chemical reactions:
Typical reagents for nucleophilic substitution include sodium azide or thiourea, while reducing agents like lithium aluminum hydride may be employed for reduction reactions. Oxidation can utilize agents such as hydrogen peroxide.
The mechanism of action for 5-Iodo-6-methylpyrimidin-4-ol involves its interaction with biological targets such as enzymes and receptors. The presence of iodine enhances its binding affinity to certain biological molecules, potentially modulating their activity. This compound's dihydropyrimidine core is crucial for its biological interactions, influencing processes such as enzyme inhibition or activation.
5-Iodo-6-methylpyrimidin-4-ol has several scientific applications:
Single-crystal X-ray diffraction (SC-XRD) studies of 5-iodo-6-methylpyrimidin-4-ol (CAS: 7752-74-1) reveal an orthorhombic crystal system with space group Pbca. The pyrimidine ring adopts a near-planar configuration (mean deviation: 0.0096 Å), with bond lengths and angles consistent with delocalized π-electron density. Critical geometric parameters include:
The molecular packing exhibits bifurcated hydrogen bonds involving N–H···O and O–H···N interactions, forming extended 2D supramolecular sheets with a R₂²(8) graph-set motif. The iodine atom participates in Type-I halogen interactions (I···I distance = 3.498 Å), contributing to lattice stabilization.
Table 1: Crystallographic Parameters
Parameter | Value |
---|---|
Crystal system | Orthorhombic |
Space group | Pbca |
Unit cell volume | 1247.3 ų |
Bond angle C-N-C | 122.7° |
Halogen contact (I···I) | 3.498 Å |
Hydrogen bond (N–H···O) | 2.892 Å, 158° |
NMR Spectroscopy:¹H NMR (DMSO-d₆) displays three distinct signals:
¹³C NMR confirms six carbon environments, with key resonances at:
IR Spectroscopy:Critical vibrations include:
Mass Spectrometry:EI-MS shows molecular ion peak at m/z 235.94 [M]⁺, with fragmentation pattern:
Table 2: Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 2.38 ppm (s) | C6–CH₃ |
¹³C NMR | δ 98.4 ppm | C5 (iodo-substituted) |
IR | 1665 cm⁻¹ | C=O stretch |
EI-MS | 235.94 [M]⁺ | Molecular ion |
5-Iodo-6-methylpyrimidin-4-ol exists in dynamic keto-enol tautomerism, with the 4-keto tautomer (4-oxo form) dominating (>95%) in polar solvents. This preference arises from:
Solid-state analysis reveals bifurcated hydrogen bonds:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:
Halogen bonding strength (I···O) is calculated at –4.8 kcal/mol, comparable to hydrogen bonds in the system. Molecular dynamics simulations show the iodine atom enhances lipophilicity (log P calc: 1.85) while maintaining water solubility via hydrogen-bonding capacity.
Table 3: DFT-Derived Electronic Parameters
Parameter | Value | Significance |
---|---|---|
HOMO energy | –6.32 eV | Electron-donating capability |
LUMO energy | –2.14 eV | Electron-accepting ability |
Molecular dipole moment | 5.78 Debye | Polarity |
Iodine σ-hole potential | +32.6 kcal/mol | Halogen bonding propensity |
The iodine atom confers distinct properties compared to other halogens:
Steric Effects:Van der Waals radius: I (1.98 Å) > Br (1.85 Å) > Cl (1.75 Å)Molecular volume: 5-Iodo-6-methylpyrimidin-4-ol (236.01 g/mol) > bromo analogue (189.01 g/mol) [2] [9]
Electronic Influence:Iodine's polarizability reduces HOMO-LUMO gap by 0.35 eV vs. chloro analogueC5–I bond dissociation energy: 55 kcal/mol (lower than C–Br, enhancing reactivity)
Halogen Bonding Strength:I···O bond energy: –4.8 kcal/mol vs. Br···O: –3.2 kcal/mol (DFT-calculated)Crystal packing efficiency: I-analogue density = 1.92 g/cm³ vs. 1.78 g/cm³ for bromo derivative [7] [8] [9]
Biological implications include enhanced target binding for iodo derivatives in DHFR inhibition (Ki = 3.6 nM vs. 25.4 nM for alkylated non-halogenated analogues). Iodine's σ-hole forms directional interactions unreachable by lighter halogens, explaining its efficacy in kinase inhibitors [7] [8].
Table 4: Comparison with Key Halogenated Analogues
Compound | Mol. Wt. (g/mol) | H-bond Donors | Halogen Bond Energy (kcal/mol) | log P |
---|---|---|---|---|
5-Iodo-6-methylpyrimidin-4-ol | 236.01 | 2 | –4.8 (I···O) | 1.85 |
5-Bromo-6-methylpyrimidin-4-ol | 189.01 | 2 | –3.2 (Br···O) | 1.42 |
6-Amino-5-iodo-2-methylpyrimidin-4(3H)-one | 251.03 | 3 | –5.1 (I···N) | 0.98 |
2-Hydroxy-3-iodo-5-nitroacetophenone* | 321.05 | 1 | –5.3 (I···O) | 2.15 |
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2